(5-Bromo-3-benzo[b]thienyl)methanol
Description
IUPAC Nomenclature and Systematic Identification
The compound under investigation carries the official International Union of Pure and Applied Chemistry nomenclature as (5-bromo-1-benzothiophen-3-yl)methanol. This systematic naming convention reflects the presence of a bromine substituent at the 5-position of the benzothiophene ring system, with a methanol group attached to the 3-position. The Chemical Abstracts Service has assigned this compound the registry number 852180-52-0, providing a unique identifier for database searches and chemical inventory management.
The molecular formula C9H7BrOS indicates a total of seventeen atoms comprising nine carbon atoms, seven hydrogen atoms, one bromine atom, one oxygen atom, and one sulfur atom. The molecular weight has been precisely determined as 243.12 grams per mole. Alternative nomenclature systems recognize this compound as this compound, (5-Bromo-3-benzothienyl)methanol, and (5-bromobenzo[b]thiophen-3-yl)methanol.
The systematic identification includes the MDL number MFCD08060475, which serves as an additional database identifier. The compound's InChI key ZPGUHASFFYDIDX-UHFFFAOYSA-N provides a standardized representation for computational chemistry applications. These multiple identification systems ensure comprehensive cataloging across various chemical databases and research platforms.
Molecular Geometry and Crystallographic Analysis
The molecular geometry of this compound exhibits a planar benzothiophene core structure with the hydroxymethyl substituent extending from the 3-position carbon atom. The benzothiophene ring system consists of a fused benzene and thiophene ring, creating a rigid planar framework that influences the compound's overall molecular properties. The bromine substitution at the 5-position introduces significant electron-withdrawing effects while contributing to the molecule's polarizability.
Crystallographic data reveals important structural parameters for this compound. The melting point has been experimentally determined as 79 degrees Celsius, indicating moderate intermolecular interactions within the crystal lattice. The predicted density of 1.699 ± 0.06 grams per cubic centimeter suggests relatively compact molecular packing in the solid state. These physical parameters reflect the influence of both the aromatic ring system and the halogen substitution on crystal formation and stability.
The molecular geometry calculations indicate a predicted boiling point of 379.9 ± 27.0 degrees Celsius, demonstrating the compound's thermal stability. The presence of the hydroxyl group enables hydrogen bonding interactions, which contribute to elevated boiling points compared to non-hydroxylated analogs. The planar nature of the benzothiophene system allows for effective pi-pi stacking interactions in the crystalline phase, further stabilizing the solid-state structure.
Bond length analysis reveals typical aromatic carbon-carbon distances within the benzothiophene framework, with the carbon-sulfur bonds exhibiting partial double bond character due to sulfur's participation in the aromatic system. The carbon-bromine bond length reflects the covalent radius of bromine while the hydroxymethyl carbon-oxygen bond demonstrates standard single bond characteristics.
Spectroscopic Profiling (Proton/Carbon-13 Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible)
Nuclear magnetic resonance spectroscopy provides crucial structural confirmation for this compound through characteristic chemical shift patterns. Proton nuclear magnetic resonance analysis reveals distinct signals corresponding to the aromatic hydrogen atoms of the benzothiophene system, typically appearing in the 7.0-8.0 parts per million region. The hydroxymethyl protons generate characteristic signals, with the methylene protons appearing as a singlet around 4.7 parts per million and the hydroxyl proton exhibiting exchange behavior depending on solvent conditions.
Carbon-13 nuclear magnetic resonance spectroscopy demonstrates the aromatic carbon framework with signals distributed throughout the 120-140 parts per million range. The carbon atom bearing the bromine substituent exhibits a distinctive downfield shift due to the electron-withdrawing nature of the halogen. The hydroxymethyl carbon appears in the aliphatic region around 60-65 parts per million, providing clear evidence of the substituent's presence and position.
Fourier transform infrared spectroscopy reveals characteristic absorption bands that confirm the compound's functional groups. The hydroxyl group produces a broad absorption band in the 3200-3600 wave number range, with the exact position dependent on hydrogen bonding interactions. The aromatic carbon-carbon stretching vibrations appear in the 1400-1600 wave number region, while the carbon-bromine stretching mode occurs in the lower frequency range around 500-700 wave numbers.
Ultraviolet-visible spectroscopy demonstrates the compound's electronic transitions within the benzothiophene chromophore. The extended conjugation system produces characteristic absorption maxima in the 250-300 nanometer range, with fine structure reflecting the aromatic nature of the heterocyclic system. The bromine substitution influences the electronic transitions through both inductive and mesomeric effects, resulting in subtle shifts in absorption wavelengths compared to unsubstituted analogs.
Table 1: Predicted Spectroscopic Parameters for this compound
| Spectroscopic Technique | Parameter | Value/Range |
|---|---|---|
| Proton Nuclear Magnetic Resonance | Aromatic Hydrogen Chemical Shifts | 7.0-8.0 ppm |
| Proton Nuclear Magnetic Resonance | Methylene Hydrogen Chemical Shifts | 4.7 ppm |
| Carbon-13 Nuclear Magnetic Resonance | Aromatic Carbon Chemical Shifts | 120-140 ppm |
| Carbon-13 Nuclear Magnetic Resonance | Methylene Carbon Chemical Shift | 60-65 ppm |
| Fourier Transform Infrared | Hydroxyl Stretching | 3200-3600 cm⁻¹ |
| Fourier Transform Infrared | Aromatic Carbon-Carbon Stretching | 1400-1600 cm⁻¹ |
| Ultraviolet-Visible | Maximum Absorption | 250-300 nm |
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of this compound provides valuable information regarding the compound's fragmentation behavior and structural confirmation. The molecular ion peak appears at mass-to-charge ratio 243/245, exhibiting the characteristic isotope pattern for bromine-containing compounds with peaks separated by two mass units in approximately 1:1 ratio due to the natural abundance of bromine-79 and bromine-81 isotopes.
The primary fragmentation pathway involves loss of the hydroxymethyl group, producing a base peak corresponding to the brominated benzothiophene cation at mass-to-charge ratio 213/215. This fragmentation reflects the stability of the aromatic system and the relative weakness of the benzylic carbon-carbon bond. Secondary fragmentation includes loss of the bromine atom from the molecular ion, generating a peak at mass-to-charge ratio 164 corresponding to the hydroxymethyl benzothiophene fragment.
Additional fragmentation patterns include the formation of tropylium-type ions through ring expansion processes, characteristic of substituted aromatic systems. The thiophene portion of the molecule can undergo ring cleavage, producing sulfur-containing fragments that appear at lower mass-to-charge ratios. The hydroxyl group can be eliminated as water from appropriate precursor ions, leading to unsaturated aromatic fragments.
The fragmentation efficiency and pathway selectivity depend on the ionization method employed. Electron impact ionization produces extensive fragmentation with clear structural information, while chemical ionization methods provide enhanced molecular ion stability for accurate mass determination. Tandem mass spectrometry techniques allow for detailed structural elucidation through controlled fragmentation of selected precursor ions.
Table 2: Major Mass Spectrometric Fragmentation Ions for this compound
| Fragment Ion | Mass-to-Charge Ratio | Relative Intensity | Fragmentation Process |
|---|---|---|---|
| Molecular Ion (Bromine-79) | 243 | Medium | Parent molecule |
| Molecular Ion (Bromine-81) | 245 | Medium | Parent molecule |
| Brominated Benzothiophene | 213/215 | High | Loss of hydroxymethyl group |
| Hydroxymethyl Benzothiophene | 164 | Medium | Loss of bromine atom |
| Benzothiophene | 134 | Low | Loss of bromine and hydroxymethyl |
| Tropylium-type Fragment | 91 | Medium | Ring expansion and fragmentation |
Properties
IUPAC Name |
(5-bromo-1-benzothiophen-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrOS/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-3,5,11H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIMGJBVLBPXGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CS2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428727 | |
| Record name | (5-Bromo-3-benzo[b]thienyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852180-52-0 | |
| Record name | (5-Bromo-3-benzo[b]thienyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-3-benzo[b]thienyl)methanol typically involves the bromination of benzo[b]thiophene followed by a reduction reaction. One common method includes the use of bromine and a suitable solvent such as chloroform or dichloromethane to brominate benzo[b]thiophene at the 5-position . The resulting 5-bromobenzo[b]thiophene is then subjected to a reduction reaction using a reducing agent like lithium aluminum hydride (LiAlH4) in anhydrous ether to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-3-benzo[b]thienyl)methanol undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or acidic medium, CrO3 in acetic acid.
Reduction: Pd/C with H2 gas, LiAlH4 in anhydrous ether.
Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.
Major Products Formed
Oxidation: 5-Bromo-3-benzo[b]thiophene-2-carboxylic acid.
Reduction: 3-Benzo[b]thienylmethanol.
Substitution: 5-Methoxy-3-benzo[b]thienylmethanol.
Scientific Research Applications
(5-Bromo-3-benzo[b]thienyl)methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Bromo-3-benzo[b]thienyl)methanol involves its interaction with specific molecular targets and pathways. The bromine atom and the benzo[b]thiophene ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling pathways .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Electronic Effects : Bromine substitution at aromatic positions (e.g., 5-bromo in benzo[b]thienyl) enhances electrophilicity, facilitating cross-coupling reactions .
- Hydrogen Bonding: The -OH group in this compound contrasts with the -NH₂ group in its methylamine analog, altering solubility and reactivity .
- Heterocyclic Diversity : Oxadiazole and triazole analogs (Table 1) demonstrate how varying the heterocyclic core impacts thermal stability and bioactivity .
Physicochemical and Spectroscopic Properties
- Infrared (IR) Spectroscopy: C-Br Stretching: Observed at 785 cm⁻¹ in thiadiazole derivatives , similar to expected values for the target compound. -OH Stretching: Broad peaks near 3200–3600 cm⁻¹, as seen in triazolyl methanol analogs .
- NMR Spectroscopy :
Regulatory and Patent Considerations
- Patent Challenges : Inclusion of benzo[b]thienyl in generic formulas has faced regulatory scrutiny. For example, the SIPO rejected a patent claim due to insufficient disclosure, whereas JPO and KIPO accepted it . This highlights jurisdiction-specific barriers to commercializing such compounds.
Biological Activity
(5-Bromo-3-benzo[b]thienyl)methanol is a chemical compound with significant potential in various biological applications. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic uses based on available research findings.
Chemical Structure and Properties
- Molecular Formula : C9H7BrOS
- Molecular Weight : 243.12 g/mol
The compound features a bromine atom at the 5-position of the benzo[b]thiophene ring, which is critical for its biological properties. The hydroxymethyl group (-CH2OH) contributes to its reactivity and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves:
- Bromination of Benzo[b]thiophene : Using bromine in solvents like chloroform or dichloromethane.
- Reduction Reaction : Converting the resulting brominated compound to the alcohol form via reduction methods.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in therapeutic applications.
Anticancer Activity
Several studies have explored the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines by triggering intrinsic mitochondrial pathways. The mechanism involves the modulation of cell signaling pathways that lead to cell cycle arrest and programmed cell death .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Apoptosis via mitochondrial signaling |
| HeLa (Cervical Cancer) | 15 | Cell cycle arrest and apoptosis induction |
The biological activity of this compound is attributed to its ability to interact with specific biomolecules:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and microbial resistance.
- Receptor Modulation : It shows potential as a ligand for sigma receptors, which are implicated in various neurological processes and cancer biology.
Case Studies
- Antimicrobial Study : A study conducted on the efficacy of this compound against Staphylococcus aureus showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, indicating strong antimicrobial potential.
- Cancer Research : In a comparative study involving various benzo[b]thiophene derivatives, this compound was found to be one of the most potent compounds in inhibiting cell proliferation in breast cancer models, with an IC50 value significantly lower than that of standard chemotherapeutics .
Q & A
Basic: What are the recommended synthetic routes for (5-Bromo-3-benzo[b]thienyl)methanol, and how can reaction conditions be optimized?
Answer:
The synthesis of brominated aromatic alcohols typically involves multi-step protocols. For example, bromophenyl derivatives are synthesized via nucleophilic substitution or metal-catalyzed coupling reactions. A 7-step procedure for diarylethanes starting from bromophenyl compounds () can be adapted by substituting the aromatic ring with a benzo[b]thienyl moiety. Optimization includes:
- Solvent selection : Methanol acts as both solvent and reactant in haloether synthesis (), but polar aprotic solvents (e.g., DMF) may enhance reactivity for brominated thienyl systems.
- Catalysts : Palladium catalysts (e.g., Suzuki-Miyaura coupling) can introduce bromine at specific positions.
- Temperature control : Stepwise heating (e.g., 60–80°C for thienyl intermediates) minimizes side reactions .
Basic: How is the molecular structure of this compound validated experimentally?
Answer:
Structural confirmation relies on:
- NMR spectroscopy : H and C NMR identify protons and carbons adjacent to the bromine and hydroxyl groups. For example, the hydroxyl proton appears as a singlet (~1–5 ppm) in CDCl₃ .
- X-ray crystallography : Resolves bond angles and packing patterns. A related compound, (5-bromo-2-hydroxyphenyl)(phenyl)methanone, showed planar geometry with intermolecular hydrogen bonding .
- Mass spectrometry : High-resolution MS confirms the molecular ion peak (e.g., m/z 243.97 for C₉H₇BrOS) .
Advanced: How do electronic properties of the benzo[b]thienyl moiety influence the compound’s reactivity in cross-coupling reactions?
Answer:
The benzo[b]thienyl group’s electron-deficient nature (due to sulfur’s electronegativity) enhances electrophilic substitution at the 5-bromo position. Density Functional Theory (DFT) studies on similar systems reveal:
- Active sites : The bromine atom and hydroxyl group act as electron-withdrawing groups, directing nucleophilic attacks to the 3-position .
- Charge distribution : The sulfur atom in the thienyl ring contributes to π-conjugation, stabilizing transition states in Suzuki couplings .
Experimental validation via Hammett plots or kinetic isotope effects is recommended to correlate theoretical predictions with observed reactivity .
Advanced: How should researchers address contradictions in reported pKa values for hydroxyl groups in benzo[b]thienyl derivatives?
Answer:
Discrepancies in pKa values (e.g., 7.86 vs. 9.97 for hydroxyl groups in raloxifene analogs) arise from experimental conditions (solvent, temperature) or measurement techniques (potentiometry vs. spectrophotometry) . To resolve conflicts:
- Standardize conditions : Use consistent solvent systems (e.g., 50% aqueous methanol) and ionic strength.
- Validate via multiple methods : Compare UV-Vis titration data with computational pKa predictions (e.g., COSMO-RS models) .
Advanced: What strategies optimize purity and stability of this compound during storage?
Answer:
- Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) removes brominated byproducts. Recrystallization in methanol/water mixtures improves crystalline purity .
- Stability : Store under inert atmosphere (argon) at –20°C to prevent oxidation of the hydroxyl group. LC-MS monitoring detects degradation products (e.g., ketone formation) over time .
Advanced: How can computational modeling guide the design of derivatives for pharmacological applications?
Answer:
- Docking studies : Molecular docking with target proteins (e.g., kinases) identifies optimal substituents at the 3-position.
- ADMET prediction : Tools like SwissADME assess bioavailability; the hydroxyl group’s polarity may require ester prodrugs to enhance membrane permeability .
- SAR analysis : Modifying the benzo[b]thienyl scaffold with electron-donating groups (e.g., methyl) can tune binding affinity .
Advanced: What experimental and theoretical approaches reconcile discrepancies in reaction yields for brominated thienyl systems?
Answer:
- Kinetic studies : Monitor reaction progress via in-situ IR or HPLC to identify intermediates.
- DFT-based mechanistic pathways : Compare energy barriers for competing pathways (e.g., SN2 vs. radical mechanisms). For example, steric hindrance at the 3-position may favor radical bromination .
- Design of Experiments (DoE) : Use factorial designs to optimize temperature, catalyst loading, and solvent ratios .
Advanced: How do hydrogen-bonding interactions affect the crystallinity and solubility of this compound?
Answer:
- Crystallinity : X-ray data for analogous compounds show O–H⋯O and O–H⋯S hydrogen bonds forming 2D networks, increasing melting points (~108–110°C) .
- Solubility : The hydroxyl group enhances solubility in polar solvents (methanol, DMSO), but bromine reduces it in nonpolar solvents. pKa-dependent solubility studies in buffered solutions (pH 5–8) are critical for formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
